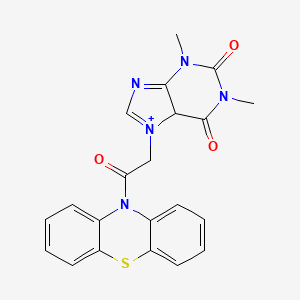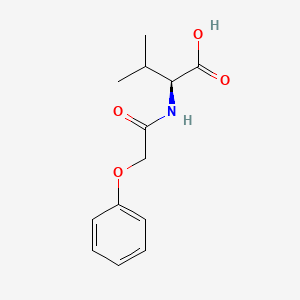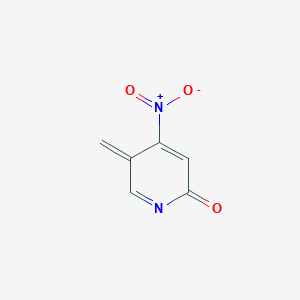
1,3-dimethyl-7-(2-oxo-2-phenothiazin-10-ylethyl)-5H-purin-7-ium-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-7-(2-oxo-2-phenothiazin-10-ylethyl)-5H-purin-7-ium-2,6-dione is a complex organic compound that belongs to the class of purine derivatives
Vorbereitungsmethoden
The synthesis of 1,3-dimethyl-7-(2-oxo-2-phenothiazin-10-ylethyl)-5H-purin-7-ium-2,6-dione involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Phenothiazine Moiety: The phenothiazine group is introduced through a nucleophilic substitution reaction, where the purine core reacts with a phenothiazine derivative under basic conditions.
Oxidation and Methylation: The final steps involve oxidation to introduce the oxo group and methylation to achieve the desired substitution pattern on the purine ring.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
1,3-dimethyl-7-(2-oxo-2-phenothiazin-10-ylethyl)-5H-purin-7-ium-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of additional oxo groups or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting oxo groups to hydroxyl groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of certain bonds and formation of smaller fragments.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may have potential as a biochemical probe or tool for studying biological processes, particularly those involving purine metabolism or phenothiazine interactions.
Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects in treating diseases related to purine metabolism or phenothiazine activity.
Industry: It may find applications in the development of new materials or as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,3-dimethyl-7-(2-oxo-2-phenothiazin-10-ylethyl)-5H-purin-7-ium-2,6-dione is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The purine moiety may interact with enzymes involved in purine metabolism, while the phenothiazine group could interact with various receptors or ion channels. These interactions could lead to modulation of biochemical pathways and physiological effects.
Vergleich Mit ähnlichen Verbindungen
1,3-dimethyl-7-(2-oxo-2-phenothiazin-10-ylethyl)-5H-purin-7-ium-2,6-dione can be compared with other similar compounds, such as:
1,3-dimethylxanthine (Caffeine): Both compounds contain a purine core, but caffeine lacks the phenothiazine moiety, making it less complex and with different biological activities.
Phenothiazine Derivatives: Compounds like chlorpromazine contain the phenothiazine moiety but lack the purine core, leading to different pharmacological properties.
Theophylline: Another purine derivative, theophylline, is structurally similar but does not contain the phenothiazine group, resulting in distinct therapeutic uses.
The uniqueness of this compound lies in its combination of the purine and phenothiazine
Eigenschaften
Molekularformel |
C21H18N5O3S+ |
|---|---|
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
1,3-dimethyl-7-(2-oxo-2-phenothiazin-10-ylethyl)-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C21H18N5O3S/c1-23-19-18(20(28)24(2)21(23)29)25(12-22-19)11-17(27)26-13-7-3-5-9-15(13)30-16-10-6-4-8-14(16)26/h3-10,12,18H,11H2,1-2H3/q+1 |
InChI-Schlüssel |
XLSVEIONAMAJSB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=NC=[N+](C2C(=O)N(C1=O)C)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Fluoro-2-[5-(2-fluorophenyl)pyrazolidin-3-yl]phenol](/img/structure/B12345462.png)
![11-[(2,5-Dimethylphenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12345468.png)
![N-butyl-7-oxo-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-10-carboxamide](/img/structure/B12345474.png)
![Bis[[(trifluoromethyl)sulfinyl]oxy]zinc](/img/structure/B12345493.png)
![N-[(E)-1H-indol-3-ylmethylideneamino]-5-propan-2-ylpyrazolidine-3-carboxamide](/img/structure/B12345494.png)
![N-(4-cyanophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12345495.png)

![8-(butan-2-ylamino)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12345516.png)
![N-(4-fluorophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide](/img/structure/B12345518.png)
![sodium;2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B12345521.png)

![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12345526.png)
![Acetamide, N-[3-(methylthio)phenyl]-2-[(9-phenylpyrazolo[5,1-c]-1,2,4-triazolo[4,3-a]pyrazin-3-yl)thio]-](/img/structure/B12345530.png)

